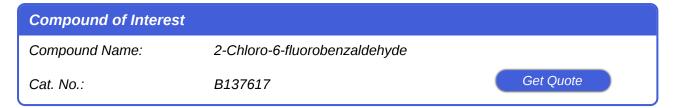


# Physical and chemical properties of 2-Chloro-6fluorobenzaldehyde

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An In-depth Technical Guide to 2-Chloro-6-fluorobenzaldehyde

## Introduction

**2-Chloro-6-fluorobenzaldehyde**, with the chemical formula C<sub>7</sub>H<sub>4</sub>CIFO, is a halogenated benzaldehyde derivative that serves as a crucial intermediate in various chemical syntheses.[1] Its strategic placement of chlorine and fluorine atoms on the aromatic ring, combined with the reactive aldehyde group, makes it a valuable building block in the pharmaceutical and agrochemical industries.[2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and reactions, and its significant applications, particularly in drug development.

# **Physical and Chemical Properties**

The physical and chemical characteristics of **2-Chloro-6-fluorobenzaldehyde** are summarized below.

# **Physical Properties**

The compound is typically a white to yellow crystalline solid under standard conditions.[1][3]



Property	Value	Source(s)
Appearance	White to yellow crystalline solid	[1][3][4]
Melting Point	32-35 °C	[1][3]
Boiling Point	92 °C at 10 mmHg	[3][5]
104–105 °C	[1]	
Density	1.3310 g/cm³ (estimate)	[3][5]
Flash Point	101 °C (214 °F) - closed cup	[1]
Solubility	Insoluble in water. Soluble in methanol, ethanol, chloroform (slightly), and ethyl acetate (slightly).	[1][3]

# **Chemical Properties**

The reactivity of **2-Chloro-6-fluorobenzaldehyde** is largely dictated by its aldehyde functional group and the electron-withdrawing effects of the halogen substituents, which make the aromatic ring electron-deficient.[2]

Identifier	Value	Source(s)
CAS Number	387-45-1	[1][3]
Molecular Formula	C7H4CIFO	[1][3]
Molecular Weight	158.56 g/mol	[1][3]
IUPAC Name	2-chloro-6-fluorobenzaldehyde	[6]
SMILES	C1=CC(=C(C(=C1)Cl)C=O)F	[1]
InChI Key	OACPOWYLLGHGCR- UHFFFAOYSA-N	[3]

# **Spectral Data**



Detailed spectral analyses are crucial for the structural confirmation of **2-Chloro-6-fluorobenzaldehyde**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR data are available for 2-Chloro-6-fluorobenzaldehyde, providing detailed information about the hydrogen and carbon framework of the molecule.[6][7]
- Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of key functional groups, notably the carbonyl (C=O) stretch of the aldehyde.[4][6][8]

# Experimental Protocols Synthesis of 2-Chloro-6-fluorobenzaldehyde

A common method for the synthesis of **2-Chloro-6-fluorobenzaldehyde** is through the oxidation of 2-chloro-6-fluorotoluene.[1][2] An alternative laboratory-scale synthesis involves the oxidation of 2-chloro-6-fluorobenzyl alcohol.

Protocol: Oxidation of 2-chloro-6-fluorobenzyl alcohol[3]

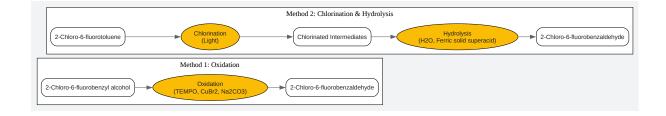
- A mixture of 2-chloro-6-fluorobenzyl alcohol (1.0 mmol), N-phenylglycine (0.0076 g, 0.05 mmol), CuBr<sub>2</sub> (0.0112 g, 0.05 mmol), Na<sub>2</sub>CO<sub>3</sub> (0.1060 g, 1.0 mmol), and TEMPO (0.0078 g, 0.05 mmol) is added to a 100 mL Schlenk tube.
- Add 3.0 mL of water to the Schlenk tube.
- The mixture is stirred vigorously for 0.5 hours under reflux conditions in the air.
- Upon completion of the reaction, the product is extracted with CH<sub>2</sub>Cl<sub>2</sub> (3 x 2.0 mL).
- The organic phases are combined, washed with H<sub>2</sub>O (3.0 mL), and dried with anhydrous MgSO<sub>4</sub>.
- The residue is concentrated under vacuum and purified by column chromatography to yield
   2-chloro-6-fluorobenzaldehyde.

A patent also describes a method involving the chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis.[9][10][11]



Protocol: Synthesis via Chlorination and Hydrolysis[9]

- 2-chloro-6-fluorotoluene is subjected to chlorination under illumination to produce a mixture of 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-difluorobenzyl chloride, and 2-chloro-6trifluorobenzyl chloride.
- When the content of 2-chloro-6-fluorobenzyl chloride is below 0.5%, ferric solid superacid is added.
- Water is added dropwise at a temperature between 100 and 200 °C, and the mixture is kept at this temperature for approximately 4-5 hours.
- Alkali liquor is then added, and the mixture is stirred to achieve phase separation.
- The organic phase is separated and purified by reduced pressure distillation or rectification to obtain **2-chloro-6-fluorobenzaldehyde**.



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Synthesis pathways for **2-Chloro-6-fluorobenzaldehyde**.

## **Knoevenagel Condensation**

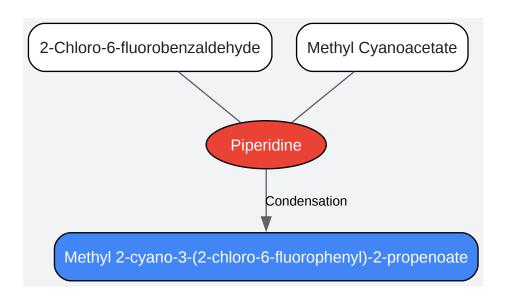
**2-Chloro-6-fluorobenzaldehyde** readily undergoes condensation reactions. A notable example is the piperidine-catalyzed Knoevenagel condensation with methyl cyanoacetate.[3]



[12]

Protocol: Knoevenagel Condensation[3]

- 2-Chloro-6-fluorobenzaldehyde is reacted with methyl cyanoacetate in the presence of piperidine as a catalyst.
- The reaction typically proceeds at room temperature or with gentle heating.
- The condensation yields methyl 2-cyano-3-(2-chloro-6-fluorophenyl)-2-propenoate.
- The product can be isolated and purified using standard techniques such as crystallization or chromatography.



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Knoevenagel condensation reaction workflow.

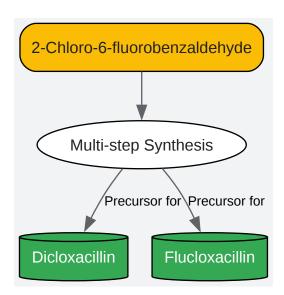
# **Applications in Research and Drug Development**

**2-Chloro-6-fluorobenzaldehyde** is a key starting material in the synthesis of pharmaceuticals and agrochemicals.[2][10]

• Pharmaceuticals: It is a critical precursor for the production of semi-synthetic, penicillinase-resistant antibiotics, specifically dicloxacillin and flucloxacillin.[1][2][13] These antibiotics are effective against bacteria that produce β-lactamase.



- Agrochemicals: This compound is utilized in the manufacturing of high-efficiency, low-toxicity fungicides and other pesticides.[1][2][10]
- Organic Synthesis: It serves as a versatile building block for creating a variety of halogenated heterocyclic compounds through reactions like the Knoevenagel condensation.
   [1][2]



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Role in the synthesis of  $\beta$ -lactamase resistant antibiotics.

# **Safety Information**

- **2-Chloro-6-fluorobenzaldehyde** is classified as an irritant.[3][6]
- Hazard Codes: Xi (Irritant)[3]
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
   H335 (May cause respiratory irritation).[1][6]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]
- Stability: It is stable under normal conditions but is sensitive to air.[3]



 Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

## Conclusion

**2-Chloro-6-fluorobenzaldehyde** is a compound of significant industrial and academic interest. Its unique combination of functional groups provides a gateway to a wide range of complex molecules, most notably important antibiotics. The well-established protocols for its synthesis and derivatization, coupled with its versatile reactivity, ensure its continued importance as a key intermediate in organic and medicinal chemistry. Proper handling and safety precautions are essential when working with this compound due to its irritant nature.

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## References

- 1. 2-Chloro-6-fluorobenzaldehyde Wikipedia [en.wikipedia.org]
- 2. 2-Chloro-6-fluorobenzaldehyde | 387-45-1 | Benchchem [benchchem.com]
- 3. m.chemicalbook.com [m.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2-Fluoro-6-chloro benzaldehyde [chembk.com]
- 6. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-6-fluorobenzaldehyde(387-45-1) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Chloro-6-fluorobenzaldehyde(387-45-1) IR2 spectrum [chemicalbook.com]
- 9. Method for preparing 2-chloro-6-fluorobenzaldehyde Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102617312A Method for preparing 2-chloro-6-fluorobenzaldehyde Google Patents [patents.google.com]



- 11. CN102617312B Method for preparing 2-chloro-6-fluorobenzaldehyde Google Patents [patents.google.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. nbinno.com [nbinno.com]
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